
4-Chloro-6-hydroxyhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-hydroxyhexan-3-one: is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydroxyhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 6-hydroxyhexan-3-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-hydroxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chloro-6-oxohexanoic acid.
Reduction: Formation of 4-chloro-6-hydroxyhexanol.
Substitution: Formation of 4-amino-6-hydroxyhexan-3-one or 4-thio-6-hydroxyhexan-3-one.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-6-hydroxyhexan-3-one is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop potential therapeutic agents. Its structural features allow for the exploration of biological activity and interactions with biological targets.
Industry: The compound finds applications in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-hydroxyhexan-3-one depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and ketone groups can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Hydroxyhexan-3-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
6-Chlorohexan-3-one: Lacks the hydroxy group, reducing its potential for oxidation and reduction reactions.
4-Chloro-3-hexanone: Lacks the hydroxy group, limiting its versatility in chemical transformations.
Uniqueness: 4-Chloro-6-hydroxyhexan-3-one is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and
Propiedades
Fórmula molecular |
C6H11ClO2 |
|---|---|
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
4-chloro-6-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-6(9)5(7)3-4-8/h5,8H,2-4H2,1H3 |
Clave InChI |
ZFUVOVCVJIAPGR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)

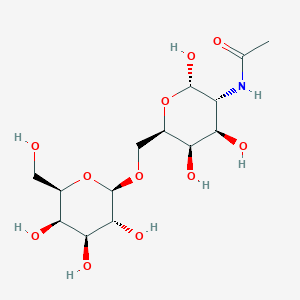
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
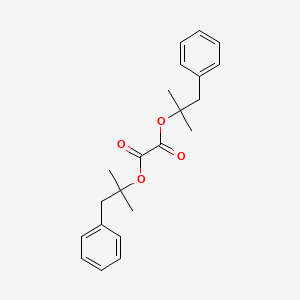
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
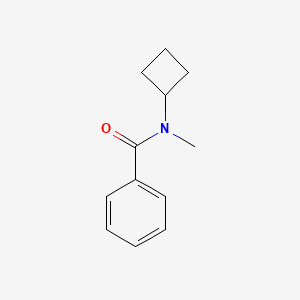
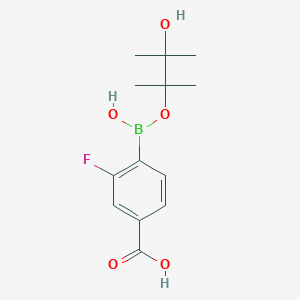


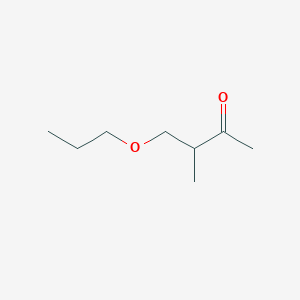
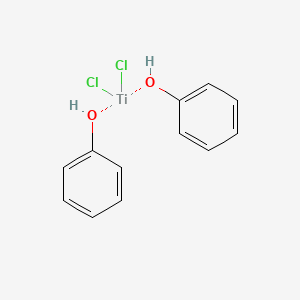
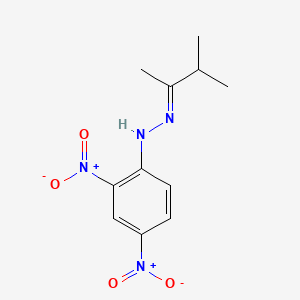
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
